molecular formula C8H8N2O4 B1626915 Dimethyl pyrazine-2,6-dicarboxylate CAS No. 35042-26-3

Dimethyl pyrazine-2,6-dicarboxylate

Cat. No. B1626915
CAS RN: 35042-26-3
M. Wt: 196.16 g/mol
InChI Key: RSXGKDUYJPQZTL-UHFFFAOYSA-N
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Description

Dimethyl pyrazine-2,6-dicarboxylate is a chemical compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 . It is also known by its IUPAC name, dimethyl 2,6-pyrazinedicarboxylate .


Molecular Structure Analysis

The molecular structure of Dimethyl pyrazine-2,6-dicarboxylate consists of a pyrazine ring with two carboxylate groups attached at the 2 and 6 positions . The carboxylate groups are esterified with methyl groups .


Chemical Reactions Analysis

Dimethyl pyrazine-2,6-dicarboxylate can participate in various chemical reactions. For instance, it can act as a ligand in the synthesis of new copper(II) and silver(I) complexes . It can also form complexes with diphenylurea derivatives .


Physical And Chemical Properties Analysis

Dimethyl pyrazine-2,6-dicarboxylate has a melting point of 128-130°C . The predicted boiling point is 302.3±37.0°C, and the predicted density is 1.293±0.06 g/cm3 .

Scientific Research Applications

Antimicrobial Properties

Dimethyl pyrazine-2,6-dicarboxylate, when used as a ligand in the synthesis of new copper(ii) and silver(i) complexes, has shown promising antimicrobial potential. Silver(i) complexes in particular exhibited good antibacterial and antifungal properties, indicating a possible application in combating microbial infections. The complexes also inhibited filamentation in C. albicans, a common fungal pathogen, and prevented biofilm formation, which is crucial in treating fungal infections (Andrejević et al., 2023).

Crystal Structure and Molecular Interactions

Research into the crystal structure of various compounds involving dimethyl pyrazine-2,6-dicarboxylate has provided insights into their molecular interactions. For instance, the study of nifedipine–pyrazine compounds revealed intricate hydrogen bonding and van der Waals interactions (Schultheiss et al., 2010). Such knowledge is vital for the development of new materials and pharmaceuticals.

Flavor and Fragrance Applications

Dimethyl pyrazine-2,6-dicarboxylate derivatives have applications in the flavor and fragrance industry. Chocarom Pyrazine, a derivative, is used in food for imparting cocoa and hazelnut flavors and in fragrances for adding depth and warmth (Zviely et al., 2005).

Synthesis Methods

Efficient synthesis methods for pyrazine-2,5- and -2,6-dicarbaldehydes, which include transformations of corresponding dimethylpyrazines, have been developed. These methods are essential for creating various pharmaceuticals and materials (Coufal et al., 2016).

Optoelectronic Applications

Research into dimethyl pyrazine-2,6-dicarboxylate derivatives has found potential applications in optoelectronics. For instance, 2,6-Di(thiophenyl)-1,5-dihydrodipyrrolopyrazine (DT-DPP) structural isomers have shown promise in the development of conjugated materials for various optoelectronic applications due to their unique photophysical properties (Meti & Gong, 2017).

Scientific Research Applications of Dimethyl Pyrazine-2,6-dicarboxylate

Antimicrobial Potential

Dimethyl pyrazine-2,6-dicarboxylate has been utilized in the synthesis of copper(ii) and silver(i) complexes, demonstrating significant antimicrobial properties. These complexes, particularly the silver(i) ones, exhibited strong antibacterial and antifungal activities, with potential applications in combating microbial infections like Pseudomonas aeruginosa and Staphylococcus aureus, as well as Candida species (Andrejević et al., 2023).

Crystal Structure Analysis

In another study, the compound was involved in the formation of a crystal structure through hydrogen bonds and van der Waals interactions, which are important for understanding molecular interactions in material science and pharmaceuticals (Schultheiss et al., 2010).

Flavor and Fragrance Industry

Dimethyl pyrazine-2,6-dicarboxylate derivatives have found application in the flavor and fragrance industry. For example, Chocarom Pyrazine, derived from this compound, is used in food to enhance chocolate, cocoa, and nutty flavors, and in fragrances to impart warmth and depth (Zviely et al., 2005).

Synthesis of Pyrazine Dicarbaldehydes

Research has also focused on the efficient synthesis of pyrazine-2,5- and -2,6-dicarbaldehydes from dimethylpyrazines, highlighting the compound's role in creating various pharmaceutical and material intermediates (Coufal et al., 2016).

Optoelectronic Properties

Further studies have explored the use of dimethyl pyrazine-2,6-dicarboxylate derivatives in optoelectronics. For instance, 2,6-Di(thiophenyl)-1,5-dihydrodipyrrolopyrazine (DT-DPP) structural isomers, based on this compound, have been investigated for their potential in creating promising conjugated materials for optoelectronic applications (Meti & Gong, 2017).

Safety and Hazards

Safety data sheets suggest that Dimethyl pyrazine-2,6-dicarboxylate should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

dimethyl pyrazine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-9-4-6(10-5)8(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXGKDUYJPQZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563289
Record name Dimethyl pyrazine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35042-26-3
Record name Dimethyl pyrazine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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